molecular formula C7H7F B13439318 4-Fluorotoluene-alpha-D1

4-Fluorotoluene-alpha-D1

Katalognummer: B13439318
Molekulargewicht: 111.13 g/mol
InChI-Schlüssel: WRWPPGUCZBJXKX-MICDWDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a fluorinated aromatic compound with the molecular formula C7H6DF and a molecular weight of 111.14 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluorotoluene-alpha-D1 can be synthesized through various methods, including the deuteration of 4-Fluorotoluene. One common method involves the reaction of 4-Fluorotoluene with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluorotoluene-alpha-D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.

    Oxidation: Major products include 4-Fluorobenzaldehyde and 4-Fluorobenzoic acid.

    Reduction: Major products include cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluorotoluene-alpha-D1 is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 4-Fluorotoluene-alpha-D1 involves its interaction with various molecular targets and pathways. In deuterium labeling studies, the deuterium atom replaces a hydrogen atom, allowing researchers to track the compound’s behavior in biological systems. This helps in understanding metabolic pathways and the effects of deuterium substitution on chemical reactions .

Vergleich Mit ähnlichen Verbindungen

4-Fluorotoluene-alpha-D1 is unique due to its deuterium substitution, which distinguishes it from other fluorotoluene derivatives. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications due to the position of the fluorine atom and the presence of deuterium in this compound.

Eigenschaften

Molekularformel

C7H7F

Molekulargewicht

111.13 g/mol

IUPAC-Name

1-(deuteriomethyl)-4-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D

InChI-Schlüssel

WRWPPGUCZBJXKX-MICDWDOJSA-N

Isomerische SMILES

[2H]CC1=CC=C(C=C1)F

Kanonische SMILES

CC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.